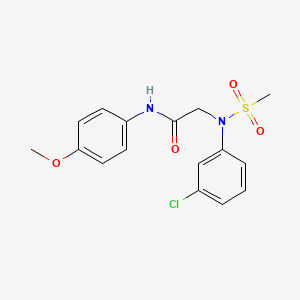
2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione
Overview
Description
2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione is a complex organic compound that features a phenothiazine moiety linked to an isoindole-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenothiazine Intermediate: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Attachment of the Propyl Chain: The phenothiazine intermediate is then reacted with a propylating agent under controlled conditions to introduce the propyl group.
Formation of the Isoindole-1,3-dione Moiety: The final step involves the reaction of the propylated phenothiazine with phthalic anhydride under acidic or basic conditions to form the isoindole-1,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The isoindole-1,3-dione structure may also contribute to the compound’s overall biological activity by facilitating binding to specific sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Oxo-3-phenothiazin-10-yl-propyl)-phosphoramidic acid
- 2-(3-Oxo-3-phenothiazin-10-yl-propyl)-phosphoramide
- Diethyl-methyl-(3-oxo-3-phenothiazin-10-ylpropyl)azanium,bromide
Uniqueness
2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione is unique due to its combination of the phenothiazine and isoindole-1,3-dione moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-oxo-3-phenothiazin-10-ylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c26-21(13-14-24-22(27)15-7-1-2-8-16(15)23(24)28)25-17-9-3-5-11-19(17)29-20-12-6-4-10-18(20)25/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRAILPWTCABOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromo-4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3715428.png)
![(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3715436.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B3715448.png)
![(5Z)-5-[(1-Benzyl-2-methyl-1H-indol-3-YL)methylidene]-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B3715451.png)

![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B3715472.png)

![3-methyl-N-[4-[(4-methylbenzoyl)carbamothioylamino]phenyl]benzamide](/img/structure/B3715479.png)
![3-{1-[4-(ethoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3715486.png)



![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3715515.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3715518.png)
